1-(4-Methoxyphenethyl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea
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Overview
Description
1-(4-Methoxyphenethyl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure combining a methoxyphenethyl group, a thiophen-3-ylmethyl group, and a piperidinylmethyl group linked through a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenethyl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea typically involves multiple steps:
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Formation of the Piperidine Intermediate:
Starting Materials: Thiophen-3-ylmethanol and piperidine.
Reaction: Thiophen-3-ylmethanol is reacted with piperidine in the presence of a dehydrating agent like thionyl chloride to form 1-(thiophen-3-ylmethyl)piperidine.
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Synthesis of the Urea Derivative:
Starting Materials: 1-(thiophen-3-ylmethyl)piperidine and 4-methoxyphenethylamine.
Reaction: The intermediate is reacted with 4-methoxyphenethylamine and an isocyanate derivative to form the final urea compound. Commonly used isocyanates include phenyl isocyanate or methyl isocyanate.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Employing techniques like recrystallization or chromatography to purify the final product.
Automation: Utilizing automated reactors for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenethyl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The urea moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The thiophen-3-ylmethyl group can participate in electrophilic substitution reactions, particularly at the 2-position of the thiophene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Electrophiles like bromine or nitronium ions, often in the presence of a catalyst.
Major Products:
Oxidation: 1-(4-Hydroxyphenethyl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea.
Reduction: 1-(4-Methoxyphenethyl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)amine.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
1-(4-Methoxyphenethyl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenethyl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea involves its interaction with molecular targets such as receptors or enzymes. The methoxyphenethyl group can interact with hydrophobic pockets, while the thiophen-3-ylmethyl group can engage in π-π interactions with aromatic residues. The piperidinylmethyl group provides additional binding affinity through hydrogen bonding or ionic interactions.
Comparison with Similar Compounds
1-(4-Methoxyphenethyl)-3-(piperidin-4-ylmethyl)urea: Lacks the thiophen-3-ylmethyl group, resulting in different binding properties and reactivity.
1-(4-Methoxyphenethyl)-3-((1-(furan-3-ylmethyl)piperidin-4-yl)methyl)urea: Contains a furan ring instead of a thiophene ring, which can alter its electronic properties and reactivity.
1-(4-Methoxyphenethyl)-3-((1-(benzyl)piperidin-4-yl)methyl)urea: Features a benzyl group instead of a thiophen-3-ylmethyl group, affecting its hydrophobicity and binding interactions.
Uniqueness: 1-(4-Methoxyphenethyl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea is unique due to the presence of the thiophen-3-ylmethyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with molecular targets are required.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O2S/c1-26-20-4-2-17(3-5-20)6-10-22-21(25)23-14-18-7-11-24(12-8-18)15-19-9-13-27-16-19/h2-5,9,13,16,18H,6-8,10-12,14-15H2,1H3,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSSDELZFDAWMCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NCC2CCN(CC2)CC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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